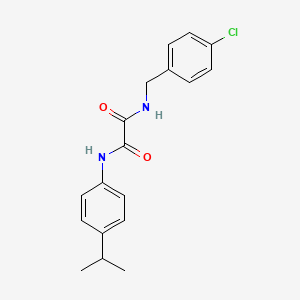

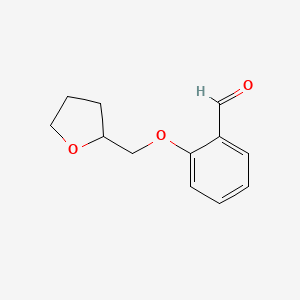

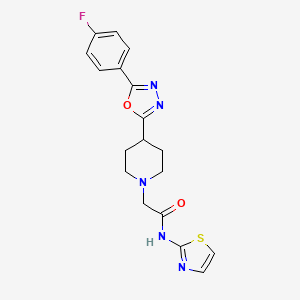

N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide, also known as ABT-639, is a potent and selective inhibitor of T-type calcium channels. It has been widely studied for its potential therapeutic applications in various diseases, such as chronic pain, epilepsy, and hypertension.

Applications De Recherche Scientifique

Synthetic Methodologies

A novel one-pot synthetic approach was developed for the synthesis of di- and mono-oxalamides, including compounds similar to N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide. This method involves the classical Meinwald rearrangement and provides a high-yielding, operationally simple pathway for producing oxalamides, which are valuable in various chemical syntheses (Mamedov et al., 2016).

Biochemical Applications

N-(4-Chlorophenyl)-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide (a compound with a similar structure) has been studied for its interaction with the HIV-1 gp120 protein. It enhances the binding of anti-gp120 monoclonal antibodies to the Env protein, potentially improving the neutralizing activities of antibodies against HIV-1 (Yoshimura et al., 2010).

Catalysis and Material Science

N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide was identified as an effective ligand for copper-catalyzed coupling reactions, showcasing the potential of oxalamides in facilitating organic transformations (Chen et al., 2023). Furthermore, heterotrimetallic oxalato-bridged complexes involving oxalamides have been synthesized, revealing their utility in the development of materials with interesting magnetic properties (Martínez-Lillo et al., 2007).

Novel Applications in Drug Design

Oxalamides have been explored for their potential in drug design, particularly in the development of anticonvulsants. Novel N1-substituted-N2,N2-diphenyl oxalamides showed significant anticonvulsant activity, underscoring the therapeutic relevance of oxalamide derivatives in medical chemistry (Nikalje et al., 2012).

Environmental Remediation

Oxalamides have been implicated in the degradation processes of environmental pollutants. For instance, the photo-Fenton degradation of herbicides like 2,4-Dichlorophenoxyacetic acid in aqueous media suggests a potential application of oxalamide derivatives in environmental cleanup efforts (Conte et al., 2016).

Propriétés

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N'-(4-propan-2-ylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O2/c1-12(2)14-5-9-16(10-6-14)21-18(23)17(22)20-11-13-3-7-15(19)8-4-13/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYVUVVHMYXWFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2509489.png)

![N-cyclopropyl-1-(4-{[(2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B2509503.png)

![2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone](/img/structure/B2509510.png)